Eucamalol

Description

Contextualization within Natural Product Chemistry

Natural product chemistry is a field dedicated to the study of chemical compounds derived from living organisms. These natural products, or secondary metabolites, represent a vast and diverse reservoir of complex molecular architectures, many of which have been harnessed for human use. Within this discipline, plants have historically been a prolific source of novel compounds with significant biological activities.

The Myrtaceae family, and specifically the genus Eucalyptus, stands out as a particularly rich source of specialized metabolites. frontiersin.orgnih.gov These trees are known for producing a plethora of compounds that mediate their interactions with the environment, including defense against herbivores and pathogens. frontiersin.orgmdpi.com A prominent class of these specialized metabolites are the formylated phloroglucinol (B13840) compounds (FPCs). frontiersin.orgnih.gov

FPCs are characterized by a core phloroglucinol ring, a type of benzenetriol, which is often substituted with one or more formyl (-CHO) groups and an acyl group. frontiersin.orgchemicalbook.com Frequently, this phloroglucinol nucleus is linked to a terpene moiety, creating a group of compounds also referred to as formyl phloroglucinol meroterpenoids. frontiersin.orgnih.gov The structural diversity within FPCs is vast, arising from variations in the phloroglucinol core and the attached terpene unit, which can be a monoterpene or a sesquiterpene. mdpi.comresearchgate.net This structural complexity has made FPCs an area of intense research interest due to their intriguing chemical skeletons and potent bioactivities. frontiersin.orgnih.gov Eucamalol is classified within this broader group as a monoterpenoid derivative, specifically a p-menthane (B155814) aldehyde, rather than a phloroglucinol-terpene adduct. chemfaces.com

Historical Perspective of this compound Discovery and Early Investigations

The discovery of this compound is rooted in the investigation of the essential oils from Eucalyptus species. It was first isolated from the herbs of Eucalyptus camaldulensis, a tree native to Australia. chemfaces.comacs.org Initial investigations into the essential oil from the leaves of this plant revealed significant mosquito-repellent activity. acs.org This prompted further work to isolate and identify the specific bioactive constituents.

Through a process of steam distillation followed by successive preparative thin-layer chromatography, researchers successfully isolated the compound responsible for the repellent effects. acs.org The process of structure elucidation, a critical step in natural product chemistry to determine the precise three-dimensional arrangement of atoms, was then undertaken. numberanalytics.com Using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), the molecular structure of the new compound was determined. acs.org It was named this compound.

A pivotal part of the early investigations was determining the compound's absolute configuration. This was achieved through chemical synthesis. Researchers synthesized both (+)-Eucamalol and its epimer, (-)-1-epi-eucamalol, starting from (S)-(-)-perillaldehyde. chemfaces.com By comparing the synthesized product with the natural isolate, the structure of natural (+)-Eucamalol was definitively established as (1R,6R)-(+)-3-formyl-6-isopropyl-2-cyclohexen-1-ol. chemfaces.com These early studies not only unveiled a new natural product but also confirmed its biological activity and established its exact stereochemistry. acs.org

| Property | Data | Source |

| Molecular Formula | C₁₀H₁₆O₂ | |

| Molecular Weight | 168.2 g/mol | |

| Appearance | Oil | |

| Natural Source | Eucalyptus camaldulensis, Santolina insularis | chemfaces.com |

| Chemical Family | Monoterpenoid | |

| IUPAC Name | (1R,6R)-3-formyl-6-(propan-2-yl)cyclohex-2-en-1-ol | chemfaces.com |

Significance of this compound as a Research Target Compound

The significance of this compound as a research target stems primarily from its potent biological activity. Early investigations demonstrated that it exhibits significant repellent activity against the mosquito species Aedes albopictus, with an efficacy comparable to the widely used synthetic repellent, DEET. chemfaces.comtargetmol.com This finding positions this compound as a promising lead compound for the development of new, naturally derived insect repellents.

Beyond its direct application, this compound is significant within the broader context of research into formylated phloroglucinol compounds (FPCs) and other metabolites from Eucalyptus. The FPC class, to which this compound is related, is a focal point of research due to a wide spectrum of reported bioactivities, including antimicrobial, antimalarial, and anticancer effects. frontiersin.orgnih.govkoreascience.kr Studying compounds like this compound contributes valuable information to the structure-activity relationships within this chemical class.

Furthermore, the study of this compound and its biological role provides insights into the chemical ecology of Eucalyptus species. These compounds are believed to be part of the plant's chemical defense system against herbivory. frontiersin.orgmdpi.com Understanding the structure and activity of these defensive compounds is crucial for comprehending plant-insect interactions and the evolutionary success of the Eucalyptus genus. Therefore, this compound is not just a potential commercial product but also a valuable tool for fundamental ecological and phytochemical research.

| Research Area | Key Findings | Source |

| Isolation | Isolated from the essential oil of Eucalyptus camaldulensis leaves via steam distillation and chromatography. | acs.org |

| Structure Elucidation | Structure determined using NMR, IR, and Mass Spectrometry. | acs.org |

| Absolute Configuration | Confirmed as (1R,6R)-(+)-3-formyl-6-isopropyl-2-cyclohexen-1-ol through synthesis from (S)-(-)-perillaldehyde. | chemfaces.com |

| Biological Activity | Exhibits significant repellent activity against Aedes albopictus, comparable to DEET. | chemfaces.com |

Structure

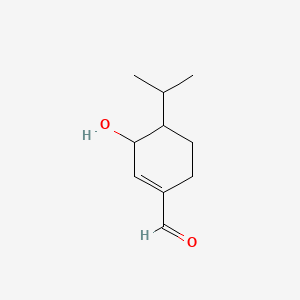

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-7(2)9-4-3-8(6-11)5-10(9)12/h5-7,9-10,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPACRXLIAKZISA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(=CC1O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution Profiles

Eucamalol has been identified in the essential oils and extracts of plants belonging to different families, with a notable presence in the Eucalyptus genus.

Eucalyptus Species as Primary Sources

Several species within the Eucalyptus genus (family Myrtaceae) are recognized as significant sources of this compound. Eucalyptus camaldulensis has been specifically identified as a source from which this compound was isolated as a mosquito repellent acs.org. Eucalyptus globulus is another Eucalyptus species whose essential oil is known to contain this compound among other secondary metabolites such as 1,8-cineole, citronellal, and limonene (B3431351) researchtrend.netnih.gov. The presence and concentration of this compound in Eucalyptus essential oil can vary depending on factors such as the species, geographical location, and age of the plant researchgate.netiomcworld.com. While this compound is listed as a component in the essential oil of various Eucalyptus species, E. camaldulensis and E. globulus are frequently mentioned in the context of its natural occurrence researchtrend.netnih.govresearchgate.netresearchgate.netresearchgate.netherbmedpharmacol.comncsu.edu.

Other Plant Families and Genera (e.g., Santolina insularis)

Beyond the Eucalyptus genus, this compound has also been isolated from plants in other families. Santolina insularis (family Asteraceae), a bush endemic to Sardinia, has been reported as a source of this compound nih.govacs.orgacs.org. This compound (identified as compound 7) was isolated from the aerial parts of Santolina insularis nih.govacs.org. This indicates that the natural distribution of this compound extends beyond the Myrtaceae family.

Advanced Isolation and Purification Techniques

The isolation of this compound from plant material typically involves initial extraction steps followed by purification techniques to obtain the compound in a more concentrated or pure form.

Hydrodistillation and Solvent Extraction Methodologies

Hydrodistillation is a conventional method used for isolating essential oils from plant materials, including Eucalyptus species researchgate.nettnau.ac.inresearchgate.net. This technique involves immersing the plant material in water and boiling the mixture, or by injecting steam through the material, causing the volatile essential oil components, including this compound, to vaporize with water, which are then condensed and collected researchgate.nettnau.ac.in. The essential oil yield from hydrodistillation can vary depending on factors such as extraction time and plant material nih.govijabbr.com. For instance, hydrodistillation of Eucalyptus globulus leaves yielded 1.2% (w/w) essential oil in one study nih.gov.

Solvent extraction is another common methodology employed to obtain compounds from plant sources researchgate.netishs.org. This technique involves using a solvent to dissolve the desired compounds from the plant matrix. For Eucalyptus oil extraction, solvents such as n-hexane and ethanol (B145695) have been investigated scirp.org. Studies have shown that solvent extraction can yield significant amounts of eucalyptus oil, with factors like solvent type, temperature, and extraction time influencing the yield scirp.org. For example, extraction of Eucalyptus camaldulensis oil using n-hexane and ethanol showed varying yields depending on the conditions scirp.org. Acetone extraction has also been used for the initial processing of aerial parts of Santolina insularis, from which this compound was subsequently isolated acs.org.

Here is a table summarizing some extraction yield data:

| Plant Source | Method | Solvent | Yield | Reference |

| Eucalyptus globulus | Hydrodistillation | Water | 1.2% (w/w) | nih.gov |

| Eucalyptus camaldulensis | Solvent Extraction | n-hexane | Up to 68.5 wt% | scirp.org |

| Eucalyptus camaldulensis | Solvent Extraction | Ethanol | Up to 65.07 wt% | scirp.org |

| Haplophyllum robustum | Hydrodistillation | Water | 0.50% | ijabbr.com |

| Haplophyllum robustum | SFME | Solvent-free | 0.63% | ijabbr.com |

| Haplophyllum robustum | MAHD | Water | 0.54% | ijabbr.com |

Note: Yields can vary significantly based on specific experimental conditions and plant material characteristics.

Chromatographic Separation Techniques (e.g., Column Chromatography, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatographic techniques are crucial for the separation and purification of individual compounds, including this compound, from complex plant extracts or essential oils scirp.orgjournalagent.comijnrd.org. Column chromatography is a widely used technique for purifying biomolecules and separating components based on their differential interaction with a stationary phase journalagent.comijnrd.org.

High-Performance Liquid Chromatography (HPLC) is a powerful liquid chromatography technique utilized for separating compounds soluble in a solvent ijnrd.orgexcedr.com. It offers high sensitivity and is effective for the separation and identification of various molecules journalagent.comexcedr.com. HPLC has been employed in the purification of fractions obtained from plant extracts, leading to the isolation of compounds like this compound acs.org.

Gas Chromatography (GC) is a technique used for analyzing volatile substances pressbooks.publabmanager.com. It separates components based on their volatility and interaction with a stationary phase as they are carried by an inert gas pressbooks.pub. Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a particularly useful method for identifying and quantifying the components of a mixture, including those in essential oils iomcworld.comresearchgate.netresearchgate.netpressbooks.pub. GC/MS analysis is commonly used to determine the chemical composition of essential oils from Eucalyptus species, allowing for the identification and relative quantification of compounds like this compound alongside other monoterpenes and sesquiterpenes iomcworld.comresearchgate.netresearchgate.net.

These chromatographic methods, often used in sequence after initial extraction, enable the isolation of this compound from the complex mixtures obtained from its natural sources, allowing for its characterization and further study.

Structural Elucidation and Stereochemical Assignment Approaches

Spectroscopic Methodologies for Structural Characterization

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools in the structural characterization of organic compounds like Eucamalol. solubilityofthings.comresearchgate.netdrawellanalytical.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Configuration Elucidation

NMR spectroscopy, including ¹H and ¹³C NMR, is crucial for determining the connectivity of atoms and identifying functional groups within a molecule. solubilityofthings.comazooptics.comox.ac.uk By analyzing chemical shifts, splitting patterns (multiplicity), and integration values, the structure of this compound can be pieced together. solubilityofthings.comazooptics.comox.ac.uk Two-dimensional NMR techniques, such as COSY and HSQC, provide information about couplings between nuclei, further aiding in the assignment of signals and confirmation of the molecular framework. solubilityofthings.com

For this compound, NMR analysis has been instrumental in establishing its cyclohexen-1-ol core with formyl and isopropyl substituents. tandfonline.comresearchgate.net The chemical shifts and coupling constants observed in the ¹H NMR spectrum provide details about the positions and environments of the hydrogen atoms, while the ¹³C NMR spectrum reveals the different carbon environments. azooptics.comox.ac.uk

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in determining its molecular formula and structural subunits. uni-saarland.desavemyexams.com Electron Ionization Mass Spectrometry (EI-MS) is a common technique that produces a molecular ion peak (M⁺) corresponding to the molecular weight and fragment ions resulting from the dissociation of the molecular ion. uni-saarland.desavemyexams.commsu.edu

The EI-MS of this compound shows a molecular ion peak at m/z 168, consistent with its molecular formula C₁₀H₁₆O₂. tandfonline.com The fragmentation pattern observed in the mass spectrum provides clues about the presence of specific functional groups and the structure of the carbon skeleton. For instance, fragments corresponding to the loss of water (M⁺ - H₂O) or other small neutral molecules can be indicative of the presence of hydroxyl groups or other labile functionalities. tandfonline.comsavemyexams.commdpi.com

Table 1: Representative EI-MS Data for (-)-1-epi-Eucamalol

| m/z | Relative Abundance (%) | Proposed Fragment Composition/Loss |

| 168 | 66 | M⁺ (C₁₀H₁₆O₂) |

| 150 | 16 | M⁺ - H₂O |

| 139 | 100 | |

| 125 | 71 | |

| 124 | 55 | |

| 121 | 38 | |

| 107 | 44 | |

| 99 | 23 | |

| 98 | 46 | |

| 97 | 51 | |

| 95 | 39 | |

| 81 | 32 | |

| 79 | 54 | |

| 77 | 25 | |

| 69 | 42 | |

| 43 | 31 | CHO |

| *Data based on reference tandfonline.com. Note: Specific fragment assignments beyond M⁺ - H₂O and CHO are not explicitly provided in the source but are inferred from typical fragmentation patterns of similar compounds. |

High-resolution mass spectrometry (HR-MS) provides more accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and fragment ions, which further refines the molecular formula and structural assignments. tandfonline.comuni-saarland.de

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by analyzing the absorption of infrared radiation due to molecular vibrations. drawellanalytical.comitwreagents.comijirss.com Characteristic absorption bands in the IR spectrum correspond to specific bonds and functional groups, such as hydroxyl (O-H), carbonyl (C=O), and carbon-carbon double bonds (C=C). itwreagents.comijirss.comresearchgate.net For this compound, IR spectroscopy would provide evidence for the presence of the hydroxyl group and the formyl (aldehyde) carbonyl group. tandfonline.com

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which is related to the presence of chromophores, such as conjugated double bonds or carbonyl groups. drawellanalytical.comitwreagents.comijirss.commsu.edu The UV-Vis spectrum can provide information about the extent of conjugation within the molecule. msu.edu For this compound, the presence of the α,β-unsaturated aldehyde moiety (the double bond conjugated with the carbonyl group) would result in characteristic absorption in the UV region. tandfonline.com

Chiroptical Methods for Absolute Stereochemistry Determination

Chiroptical methods are essential for determining the absolute configuration of chiral molecules, which refers to the precise 3D arrangement of atoms in space. libretexts.orgjascoinc.com

Modified Mosher Method Application

The modified Mosher method is an NMR-based technique used to determine the absolute configuration of secondary alcohols and amines. youtube.comusm.edustackexchange.comumn.edu This method involves derivatizing the chiral alcohol with enantiomerically pure α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), typically as the acid chloride. youtube.comusm.eduumn.edu This reaction produces a pair of diastereomeric esters. youtube.comstackexchange.com By analyzing the differences in the ¹H NMR chemical shifts of the protons in these diastereomeric Mosher esters, the absolute configuration of the original chiral center can be deduced. youtube.comusm.edustackexchange.comumn.edu The method relies on the predictable shielding or deshielding effects of the MTPA moiety on nearby protons, depending on the stereochemistry of the alcohol. youtube.com

While the provided search results mention the determination of this compound's absolute configuration, they primarily highlight synthesis from a precursor of known configuration and specific rotation measurements rather than explicitly detailing a Mosher method application for this compound itself. tandfonline.comnih.gov However, the Mosher method is a standard technique for such determinations in secondary alcohols usm.eduumn.edu and could be applied to this compound, which possesses a secondary alcohol functional group.

Biosynthetic Pathways and Precursor Studies

Monoterpenoid Biosynthesis in Eucamalol-Producing Plants

All terpenoids are derived from the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). pnas.org Plants employ two distinct pathways to produce these vital intermediates: the mevalonate (B85504) (MVA) pathway, which operates in the cytoplasm, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. tsijournals.comresearchgate.net

The MEP pathway is primarily responsible for the synthesis of monoterpenes (C10), diterpenes (C20), and carotenoids (C40) within the plastids. pnas.org It begins with glyceraldehyde-3-phosphate and pyruvate. In contrast, the MVA pathway , starting from acetyl-CoA, is typically associated with the production of sesquiterpenes (C15) and triterpenes (C30) in the cytoplasm. pnas.orgpnas.org Given that this compound contains a monoterpene unit, the MEP pathway is the principal route for generating its terpenoid precursors. tsijournals.com

Table 1: Key Intermediates in the MEP and MVA Pathways

| Pathway | Starting Material(s) | Key Intermediates | Final Product(s) | Cellular Location |

|---|---|---|---|---|

| MEP Pathway | Pyruvate, Glyceraldehyde-3-phosphate | 1-deoxy-D-xylulose 5-phosphate (DXP), 2-C-methyl-D-erythritol 4-phosphate (MEP) | IPP, DMAPP | Plastids |

| MVA Pathway | Acetyl-CoA | Mevalonate, Mevalonate-5-phosphate | IPP, DMAPP | Cytoplasm |

The biosynthesis of the this compound structure involves a series of precise enzymatic reactions. The phloroglucinol (B13840) core is assembled from three molecules of malonyl-CoA, a reaction catalyzed by a type III polyketide synthase (PKS), such as phloroglucinol synthase. illinois.edu

For the monoterpene component, IPP and DMAPP (produced via the MEP pathway) are condensed by geranyl pyrophosphate (GPP) synthase to form the C10 precursor, geranyl pyrophosphate (GPP). researchgate.net This intermediate is then transformed by a specific monoterpene synthase (mTPS), a class of enzymes known as terpene synthases (TPS), into a cyclic monoterpene skeleton. tsijournals.com While the exact mTPS for this compound's side chain is not yet fully characterized, research on Eucalyptus has identified numerous TPS genes responsible for the diversity of terpenes in these plants. nih.govnih.gov

The subsequent crucial steps are:

Prenylation: A prenyltransferase (PT) enzyme catalyzes the attachment of the monoterpene moiety to the phloroglucinol ring.

Formylation: One or more formyltransferase enzymes add formyl groups (-CHO) to the phloroglucinol core, a characteristic feature of FPCs like this compound. frontiersin.org

Table 2: Key Enzymes and Reactions in this compound Biosynthesis

| Biosynthetic Step | Enzyme Class | Substrate(s) | Product |

|---|---|---|---|

| Phloroglucinol Core | Polyketide Synthase (PKS) | 3x Malonyl-CoA | Phloroglucinol |

| Monoterpene Precursor | Geranyl Pyrophosphate Synthase | IPP, DMAPP | Geranyl Pyrophosphate (GPP) |

| Monoterpene Skeleton | Monoterpene Synthase (mTPS) | Geranyl Pyrophosphate (GPP) | Cyclic Monoterpene |

| Assembly | Prenyltransferase (PT) | Phloroglucinol, Monoterpene Diphosphate (B83284) | Prenylated Phloroglucinol |

| Tailoring | Formyltransferase | Prenylated Phloroglucinol | this compound |

Isoprenoid Pathway (MEP and MVA Pathways) Intermediates

Genetic and Molecular Biology Approaches to Biosynthetic Pathway Elucidation

Identifying the specific genes and enzymes in the this compound pathway requires advanced molecular techniques. The sheer number of terpene synthase genes in Eucalyptus—with over 100 identified in species like E. grandis—presents a significant challenge. nih.govoup.com

Researchers use transcriptome analysis to tackle this complexity. By sequencing the RNA from tissues where this compound is abundant (such as leaves and flower buds), scientists can identify candidate genes that are highly expressed. cas.cznih.gov For example, comparing the transcriptomes of different tissues or developmental stages can highlight genes whose expression correlates with FPC concentration. nih.govcas.cz

Once candidate genes are identified, their function is confirmed through:

Heterologous Expression: The gene is inserted into a microbial host (like E. coli or yeast) to produce the enzyme. The recombinant enzyme is then tested in vitro with putative substrates to verify its catalytic activity. illinois.edu

Gene Silencing/Knockout: Techniques like RNA interference (RNAi) are used in the plant to reduce the expression of a target gene. A resulting decrease in this compound production provides strong evidence for the gene's function in the pathway.

These molecular approaches are crucial for moving from a hypothetical pathway to a fully characterized one, paving the way for biotechnological applications. uni-halle.de

Chemoenzymatic Synthesis Strategies Informed by Biosynthesis

A thorough understanding of the biosynthetic pathway enables the development of chemoenzymatic synthesis strategies. These hybrid approaches combine the efficiency and scalability of chemical synthesis with the unparalleled selectivity of enzymatic catalysis. msu.edu

For a complex molecule like this compound, a potential chemoenzymatic route could involve:

Chemical Synthesis of the phloroglucinol core, which can be produced efficiently. researchgate.net

Enzymatic Prenylation: Using a recombinantly produced and purified prenyltransferase enzyme to attach a specific monoterpene unit to the phloroglucinol core. This overcomes the chemical challenge of controlling the position and stereochemistry of the attachment.

Enzymatic Formylation: Employing a specific formyltransferase to add the formyl groups, again leveraging enzymatic precision to achieve the desired final structure.

This approach avoids the use of hazardous reagents and multiple protection/deprotection steps often required in total chemical synthesis, offering a more sustainable and efficient route to producing valuable formylated phloroglucinol compounds. researchgate.netresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Isopentenyl pyrophosphate (IPP) |

| Dimethylallyl pyrophosphate (DMAPP) |

| Pyruvate |

| Glyceraldehyde-3-phosphate |

| Acetyl-CoA |

| 1-deoxy-D-xylulose 5-phosphate (DXP) |

| 2-C-methyl-D-erythritol 4-phosphate (MEP) |

| Mevalonate |

| Geranyl pyrophosphate (GPP) |

| Phloroglucinol |

Chemical Synthesis and Analog Design

Total Synthesis Strategies of Eucamalol

The total synthesis of this compound has been a key objective to confirm its molecular structure and determine its absolute stereochemistry. These efforts have employed various strategic approaches to construct the functionalized cyclohexene (B86901) core.

Linear and Convergent Synthetic Approaches

The primary reported total synthesis of (+)-Eucamalol follows a linear sequence, which was instrumental in confirming the structure of the natural product. A notable synthesis starts from the readily available chiral monoterpene (S)-(-)-perillaldehyde. acs.orgresearchgate.net This approach established the absolute configuration of natural (+)-Eucamalol as (1R,6R)-(+)-3-formyl-6-isopropyl-2-cyclohexen-1-ol. acs.orgresearchgate.net

The synthetic pathway proceeds through several key steps:

Homogenous Hydrogenation : (S)-(-)-perillaldehyde is first subjected to homogenous hydrogenation using tris(triphenylphosphine)rhodium chloride as a catalyst to selectively reduce the exocyclic double bond, yielding 8,9-dihydroperillaldehyde. acs.org

Enol Acetylation : The resulting saturated aldehyde is converted into its enol acetate (B1210297) form using isopropenyl acetate. acs.org

Bromination : The enol acetate is then brominated with N-bromosuccinimide (NBS) to introduce a bromine atom at the C3 position, forming the unstable intermediate 3-bromo-8,9-dihydroperillaldehyde. acs.org

Nucleophilic Substitution : This bromo-aldehyde is immediately treated with potassium hydroxide. This final step facilitates a nucleophilic substitution of the bromide, yielding a mixture of two diastereomeric alcohols: (+)-Eucamalol and (-)-1-epi-Eucamalol. acs.orgresearchgate.net

This linear strategy, while effective for structural confirmation, produced the target compounds in modest yields. acs.org

Table 1: Key Steps in the Linear Synthesis of (+)-Eucamalol

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | (S)-(-)-Perillaldehyde | H₂, (Ph₃P)₃RhCl | 8,9-Dihydroperillaldehyde |

| 2 | 8,9-Dihydroperillaldehyde | Isopropenyl acetate | Enol acetate of 8,9-dihydroperillaldehyde |

| 3 | Enol acetate intermediate | N-Bromosuccinimide (NBS) | 3-Bromo-8,9-dihydroperillaldehyde |

Stereoselective and Asymmetric Synthesis Development

The synthesis starting from (S)-(-)-perillaldehyde is inherently stereoselective, as the chirality of the starting material directs the stereochemical outcome of the final products. The (6R) configuration of the isopropyl group is retained from the (S)-configuration of the starting aldehyde. The nucleophilic substitution that forms the hydroxyl group at C1 results in two diastereomers, (+)-Eucamalol and (-)-1-epi-Eucamalol, with the natural product having a trans relationship between the C1-hydroxyl and the C6-isopropyl groups. mdpi.com The specific rotation of the synthetic (+)-Eucamalol was found to be +14.1°, closely matching that of the natural compound (+13.5°), which confirmed its absolute configuration as (1R,6R). acs.orgresearchgate.net

Developments in asymmetric synthesis offer pathways to enantioenriched cyclohexenes. For instance, catalytic asymmetric methods using chiral iridium(I) complexes for hydrogen borrowing catalysis can produce enantioenriched cyclohexanes from 1,5-diols with high levels of enantioselectivity. nih.gov Similarly, copper-catalyzed enantioselective conjugate additions of alkylzinc reagents to cyclic nitroalkenes provide a route to alpha-substituted ketones, which are precursors to chiral cyclohexene structures. nih.gov While not yet applied directly to this compound, these asymmetric strategies represent the forefront of stereoselective synthesis for this class of compounds.

Semisynthesis and Derivatization Strategies

Beyond total synthesis, semisynthesis and derivatization allow for the modification of the this compound structure to create novel analogues, which can be used to explore structure-activity relationships.

Chemical Modification of Natural this compound

Natural this compound possesses two primary functional groups amenable to chemical modification: the allylic alcohol and the α,β-unsaturated aldehyde. The reactivity of the aldehyde group allows for a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines or amides. nih.govwikipedia.org The allylic alcohol can undergo esterification or etherification. nih.gov

Modern synthetic methods offer sophisticated ways to derivatize such functional groups. For example, Ti(III)-mediated dehydroxylative cross-coupling reactions allow for the direct C-C bond formation at the position of the allylic alcohol with electron-deficient olefins. acs.org Furthermore, iron-catalyzed rearrangements can isomerize tertiary allylic alcohols to secondary ones, providing a pathway to different structural isomers. acs.org These methods could be applied to this compound to generate a library of derivatives by modifying its core structure in a controlled manner.

Synthesis of this compound Analogues and Isomers (e.g., (-)-1-epi-Eucamalol)

The synthesis of this compound isomers is demonstrated by the total synthesis that also yields (-)-1-epi-Eucamalol. acs.org This compound is a diastereomer of (+)-Eucamalol, differing in the stereochemistry at the C1 position. It is formed during the nucleophilic substitution step and can be separated from (+)-Eucamalol by chromatography. acs.org The synthesis of this epimer was crucial for comparative biological studies, which showed that both compounds possessed significant mosquito repellent activity. acs.orgnih.gov The synthesis of other p-menthane (B155814) analogues, such as p-menthane-3,8-diol (B45773), often involves the acid-catalyzed cyclization of citronellal, a related monoterpene aldehyde. google.comnsf.gov

Novel Synthetic Methodologies Applicable to this compound Scaffold

The construction of the functionalized six-membered ring of this compound can be envisioned through several novel synthetic methodologies developed for cyclohexene synthesis. These advanced strategies offer greater efficiency and control compared to classical methods.

One powerful approach is the use of iridium-catalyzed (5+1) annulation via hydrogen borrowing, which constructs functionalized cyclohexanes from methyl ketones and 1,5-diols with high stereocontrol. acs.org Another innovative method involves the dihapto-coordination of a phenyl sulfone to a tungsten complex, which activates the ring for a sequence of three stereoselective nucleophilic additions, ultimately yielding a highly functionalized cyclohexene. nih.gov

Furthermore, palladium-catalyzed aerobic oxidative dehydrogenation can convert substituted cyclohexenes into the corresponding aromatic derivatives, a reaction that could be used to create aromatic analogues of this compound. researchgate.net Organocatalytic methods, such as the enantioselective synthesis of cyclohexenes from nitro-isoxazoles and dienals, also provide a metal-free alternative for constructing these cyclic systems with high enantioselectivity. These modern catalytic approaches hold significant potential for the future synthesis of this compound and its analogues, promising more efficient, selective, and environmentally benign routes.

Preclinical Investigations of Biological Activities and Mechanisms of Action

Research on Insect Repellent Activity

The potential of eucamalol as a natural alternative to synthetic insect repellents has been a primary focus of research, with studies investigating its behavioral effects on significant disease vectors.

In vitro Behavioral Assays with Arthropod Vectors (e.g., Aedes aegypti, Aedes albopictus)

This compound has demonstrated notable repellent activity against important mosquito vectors in laboratory settings. It has been identified as a potent repellent against both Aedes aegypti, the primary vector for dengue, Zika, and yellow fever, and Aedes albopictus, the Asian tiger mosquito. semanticscholar.orgscienceopen.com Studies have utilized various behavioral assays, such as the arm-in-cage method and Y-tube olfactometers, to quantify the repellency of this compound and essential oils containing it. scienceopen.comresearchgate.netnih.gov

In one study, a product containing p-menthane-3,8-diol (B45773) (PMD), a derivative of this compound, was shown to be as effective as DEET-based repellents. scienceopen.com Another study highlighted that both (+)-eucamalol and its epimer, (-)-1-epi-eucamalol, exhibited significant repellent and feeding-inhibitory activity against Aedes albopictus. Research has also pointed to the species-specific nature of mosquito repellent responses, with Ae. aegypti and Cx. quinquefasciatus showing different sensitivities to various repellents. nih.gov While direct quantitative data from standardized behavioral assays focusing solely on purified this compound against both Aedes species are still emerging, the existing evidence from studies on this compound-containing extracts and derivatives strongly supports its repellent properties.

Neurophysiological Studies of Repellent Mechanisms

The precise neurophysiological mechanism by which this compound exerts its repellent effect is an area of ongoing investigation. Research into the neurotoxic effects of essential oils and their constituents provides a probable framework for this compound's mode of action. Many essential oil components are known to be neurotoxic to insects, acting on various targets within the nervous system. researchgate.netmdpi.com

One proposed mechanism for compounds structurally related to this compound, such as eugenol (B1671780), involves the modulation of octopamine (B1677172) receptors in insects. researchgate.netmdpi.com Octopamine is a crucial neuromodulator in invertebrates, and its disruption can lead to a breakdown of the nervous system. researchgate.net Other potential mechanisms for essential oil components include the inhibition of the enzyme acetylcholinesterase (AChE) and interference with GABA (gamma-aminobutyric acid) receptors. researchgate.netmdpi.commdpi.com While these studies provide a basis for understanding how this compound might function, dedicated neurophysiological research is required to elucidate the specific molecular targets and pathways affected by this compound in mosquitoes.

Comparative Efficacy Studies with Established Repellents (e.g., DEET)

Several studies have compared the efficacy of eucalyptus-based repellents, which often contain this compound or its derivatives like PMD, against the synthetic repellent N,N-diethyl-m-toluamide (DEET). The results of these comparisons can be variable, depending on the concentration of the active ingredient and the specific formulation used.

A field trial comparing a 40% DEET formulation to a 32% lemon eucalyptus oil (LEO) formulation found that the DEET product provided 100% protection for 7 hours, whereas the LEO product offered over 95% protection for 3 hours. researchgate.net Another study reported that a eucalyptus-based repellent containing 30% p-menthane-diol provided 96.89% protection for 4 hours, which was superior to the 84.81% protection offered by a 15% DEET product in the same timeframe. researchgate.net In a laboratory setting, a formulation with 23.8% DEET provided a mean complete protection time of 301.5 minutes, significantly longer than most botanical repellents tested. nih.govmaine.gov However, some studies have shown that certain botanical formulations can offer protection comparable to lower concentrations of DEET. nih.govmaine.gov These findings suggest that while DEET generally provides longer-lasting protection, optimized formulations of this compound-containing repellents can offer a high degree of efficacy for shorter durations.

Table 1: Comparative Efficacy of Eucalyptus-Based Repellents and DEET

| Active Ingredient | Concentration | Protection Time/Efficacy | Mosquito Species | Reference |

|---|---|---|---|---|

| DEET | 40% | 100% protection for 7 hours | Not specified | researchgate.net |

| Lemon Eucalyptus Oil | 32% | >95% protection for 3 hours | Not specified | researchgate.net |

| p-Menthane-diol | 30% | 96.89% protection for 4 hours | Anopheles darlingi | researchgate.net |

| DEET | 15% | 84.81% protection for 4 hours | Anopheles darlingi | researchgate.net |

| DEET | 23.8% | Mean complete protection time of 301.5 minutes | Not specified | nih.govmaine.gov |

Exploration of Antimicrobial Potential

In addition to its insect repellent properties, this compound, as a component of eucalyptus essential oils, has been investigated for its potential to inhibit the growth of various microorganisms.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacterial Strains (in vitro and in vivo preclinical models)

Eucalyptus essential oils, which list this compound as a constituent, have demonstrated broad-spectrum antibacterial activity. researchgate.netnih.gov In vitro studies have shown that these oils can inhibit the growth of both Gram-positive and Gram-negative bacteria. The antibacterial activity is often attributed to the synergistic effects of various components within the oil, including 1,8-cineole, citronellal, and this compound. researchgate.netnih.gov

The disc diffusion method has been commonly used to assess this activity, with studies reporting varying zones of inhibition depending on the bacterial strain and the concentration of the essential oil. For instance, essential oil from Eucalyptus globulus showed inhibition zones ranging from 8 to 26 mm against Escherichia coli and Staphylococcus aureus. nih.gov Another study on Eucalyptus camaldulensis essential oil reported significant inhibition against Klebsiella pneumoniae and Acinetobacter baumannii. brieflands.com

An in vivo study using a mouse model of staphylococcal infection demonstrated the antibacterial efficacy of liposomal eucalyptus oil. A double administration of the liposomal formulation resulted in a 100% survival rate in the treated animals, highlighting its potential for therapeutic applications. researchgate.net

Table 2: In Vitro Antibacterial Activity of Eucalyptus Essential Oils

| Bacterial Strain | Eucalyptus Species | Inhibition Zone (mm) | MIC (μg/mL or % v/v) | Reference |

|---|---|---|---|---|

| Escherichia coli | E. globulus | Up to 26 | Not specified | nih.gov |

| Staphylococcus aureus | E. globulus | Up to 26 | Not specified | nih.gov |

| Klebsiella pneumoniae | E. camaldulensis | 18 - 35 | Not specified | brieflands.com |

| Acinetobacter baumannii | E. camaldulensis | 14 - 30 | Not specified | brieflands.com |

| MRSA | E. globulus | Not specified | 32 µg/mL - 200 mg/mL | nih.gov |

Antifungal Activity Assessment (e.g., yeast, filamentous fungi)

The antifungal potential of eucalyptus essential oils has also been a subject of research, with activity demonstrated against both yeasts and filamentous fungi. Components such as eugenol and 1,8-cineole, often found alongside this compound, are known for their antifungal properties. mdpi.comresearchgate.netmdpi.commdpi.com

Studies have evaluated the efficacy of these oils against various Candida species, which are common opportunistic yeast pathogens. For example, eugenol-rich essential oils have shown significant antifungal effects against Candida albicans, Candida glabrata, Candida tropicalis, and Candida krusei, with a common Minimum Inhibitory Concentration (MIC) value of 200 ppm. mdpi.com One study found that eucalyptus essential oil and its primary component, eucalyptol (B1671775), exhibited antifungal activity against C. albicans, with MIC values for eucalyptol ranging from 6.25 to 25 μg/ml. researchgate.net

The activity against filamentous fungi, such as Aspergillus species, has also been documented. Essential oils from eucalyptus have been shown to inhibit the growth of Aspergillus niger and other species. mdpi.combiomedpharmajournal.orgacademicjournals.orgresearchgate.netseejph.com For instance, the anti-Aspergillus effect of certain essential oils was demonstrated with MIC values between 0.025% and 1%. academicjournals.org While these findings are promising, further research is needed to determine the specific contribution of this compound to the observed antifungal effects.

Table 3: In Vitro Antifungal Activity of Eucalyptus-Related Compounds

| Fungal Species | Compound/Essential Oil | MIC | Reference |

|---|---|---|---|

| Candida albicans | Eugenol-rich essential oil | 200 ppm | mdpi.com |

| Candida glabrata | Eugenol-rich essential oil | 200 ppm | mdpi.com |

| Candida tropicalis | Eugenol-rich essential oil | 200 ppm | mdpi.com |

| Candida krusei | Eugenol-rich essential oil | 200 ppm | mdpi.com |

| Cryptococcus neoformans | Eugenol-rich essential oil | 50 ppm | mdpi.com |

| Candida albicans | Eucalyptol | 6.25 - 25 μg/ml | researchgate.net |

| Aspergillus niger | Oregano oil | 0.05% | academicjournals.org |

| Aspergillus niger | Thyme oil | 0.05% | academicjournals.org |

| Aspergillus niger | Clove oil | 0.1% | academicjournals.org |

Mechanisms of Microbial Membrane Disruption and Cellular Target Modulation

The antimicrobial effects of essential oils containing this compound are frequently linked to their ability to compromise bacterial cell membranes. nih.gov this compound is among several components, including 1,8-cineole, citronellal, and various terpenes, that are credited with the antibacterial action of Eucalyptus extracts. nih.gov The primary mechanism is rooted in the lipophilic nature of these compounds, which allows them to intercalate into the lipid bilayer of microbial membranes. mdpi.com This insertion disrupts the structural integrity and fluidity of the membrane, leading to increased permeability and the subsequent leakage of vital intracellular components such as ions, RNA, and DNA. mdpi.comherbmedpharmacol.com

This disruption of the membrane's physical structure is a key factor in bacterial inactivation. frontiersin.org Studies on related terpenoids and phenolic compounds found alongside this compound demonstrate that they can alter the membrane's lipid profile and interfere with the lipid biosynthesis pathway. mdpi.com For instance, 1,8-cineole (eucalyptol), a major component of many eucalyptus oils, has been shown to significantly increase the permeability of the cell membrane in methicillin-resistant Staphylococcus aureus (MRSA), leading to the leakage of nucleic acids and proteins. nih.gov

Furthermore, this membrane-disrupting capability can modulate cellular targets by enhancing the efficacy of conventional antibiotics. This synergistic interaction occurs because the compromised membrane allows antibiotics, which might otherwise be blocked by the cell envelope, to penetrate the bacterial cell more easily. mdpi.comfrontiersin.org By destabilizing the membrane, compounds within these essential oils can make resistant bacteria more susceptible to existing drugs, representing a strategy to overcome antimicrobial resistance. mdpi.com This modulation of bioavailability is a critical aspect of their mechanism, where one agent increases the intracellular concentration and effectiveness of another. frontiersin.org

Studies on Antiparasitic and Nematicidal Effects

This compound is cited as a contributor to the pesticidal, acaricidal, and nematicidal properties of eucalyptus oils. herbmedpharmacol.comresearcherslinks.comresearchgate.net These oils have demonstrated broad-spectrum activity against a range of agricultural and veterinary pests, and this compound is listed among the active ingredients responsible for this bioactivity. researchgate.net Research has particularly focused on the control of plant-parasitic nematodes, which cause significant crop damage worldwide.

Preclinical studies have validated the efficacy of Eucalyptus extracts, which contain this compound, against the root-knot nematode Meloidogyne javanica. In laboratory settings, aqueous extracts from Eucalyptus camaldulensis have been shown to be lethal to the second-stage juveniles (J2) of M. javanica. uk.ac.irresearchgate.net The nematicidal effect is dose- and time-dependent, with higher concentrations and longer exposure periods resulting in increased mortality. uk.ac.irresearchgate.net

For example, one study found that an aqueous extract of E. camaldulensis at a concentration of 7000 ppm caused 68% mortality in M. javanica juveniles after four days of exposure. uk.ac.irresearchgate.net In addition to juvenile mortality, these extracts have been observed to significantly inhibit the hatching of nematode eggs, a critical factor for controlling nematode populations. nih.govresearchgate.net The lethal concentration (LC50) for E. camaldulensis extract against M. javanica has been calculated at 5694 ppm. uk.ac.irresearchgate.net

| Concentration of E. camaldulensis Extract (ppm) | Exposure Time (Days) | Juvenile Mortality (%) | Source |

|---|---|---|---|

| 6000 | 4 | 60 | uk.ac.ir |

| 7000 | 4 | 68 | uk.ac.irresearchgate.net |

The molecular mechanisms underlying the antiparasitic effects of compounds like this compound often involve the disruption of fundamental physiological processes in the target organism. nih.gov A key target for many essential oil components is the nervous system of parasites, particularly insects and nematodes. researchgate.net

Investigation of Anti-inflammatory and Analgesic Pathways

Modulation of Inflammatory Mediators in Preclinical Models

This compound, as a constituent of eucalyptus oil, has been investigated for its anti-inflammatory properties through the modulation of various inflammatory mediators in preclinical settings. core.ac.ukresearchgate.net Inflammation is a complex biological response involving various cell types and the release of chemical mediators. nih.gov

Preclinical studies on essential oils from Eucalyptus species have shown a reduction in inflammatory markers. nih.gov For example, research on Eucalyptus globulus essential oil, which contains this compound, demonstrated a downregulation of pro-inflammatory biomarkers such as IL-4 and TNF-α. nih.govresearchgate.net In vitro models using human keratinocytes have been employed to study the anti-inflammatory effects of compounds, where a reduction in the gene expression of inflammatory biomarkers like IL-18 and various chemokines has been observed. mdpi.com Another common in vitro model for anti-inflammatory studies involves the use of LPS-stimulated murine macrophages (RAW 264.7), where the reduction in nitric oxide (NO) and TNF-α production are key indicators of anti-inflammatory activity. mdpi.commdpi.com

The anti-inflammatory effects of the main components of Eucalyptus globulus essential oil, such as 1,8-cineole (eucalyptol), have been attributed to the inhibition of inflammatory mediators like leukotrienes and prostaglandins. mdpi.com The modulation of these mediators is a key mechanism in controlling the inflammatory response. nih.gov

Below is a table summarizing the effects of Eucalyptus essential oil components on inflammatory mediators in preclinical models.

| Model | Compound/Extract | Mediators Modulated | Observed Effect | Reference |

| In vivo (animal models) | Eucalyptus globulus essential oil | IL-4, TNF-α | Downregulation | nih.govresearchgate.net |

| In vitro (murine macrophages) | Eucalyptus globulus essential oil | Nitric Oxide (NO), TNF-α | Reduction in production | mdpi.com |

| In vitro (human keratinocytes) | Cornflower extract (as an example of plant extract testing) | IL-18, CCL26, CCL5 | Reduced gene expression | mdpi.com |

| In vivo (rat colitis model) | 1,8-cineole | Inflammatory damage scores | Significant reduction | mdpi.com |

| In vitro | 1,8-cineole | Leukotrienes (LTB4), Prostaglandins (PGE2) | Inhibition | mdpi.com |

Receptor-Level Interactions and Signaling Pathway Analysis

The analgesic and anti-inflammatory actions of compounds like this compound are often mediated through interactions with specific cellular receptors and the subsequent modulation of intracellular signaling pathways. nih.govwikipedia.org

Preclinical research on eucalyptus essential oil suggests an interaction with the opioid pathway. nih.gov Specifically, the analgesic effects were antagonized by naloxone, a non-selective opioid antagonist, indicating the involvement of μ-opioid receptors. nih.govpainresearch.or.kr This interaction points towards a central mechanism of pain relief. The activation of cell-surface receptors by a ligand initiates a signal transduction pathway that alters cellular function. nih.gov

Furthermore, the anti-inflammatory signaling pathways involve the modulation of kinases and transcription factors. For instance, the activation of CB1 receptors, a type of G protein-coupled receptor (GPCR), can stimulate pathways involved in antioxidative defense and cell survival, such as the PI3K/Akt and MAPK pathways. mdpi.com The binding of a ligand to a receptor can trigger a cascade of events, leading to a cellular response. khanacademy.org

The table below outlines the receptor-level interactions and signaling pathways implicated in the analgesic and anti-inflammatory effects of Eucalyptus components.

| Effect | Receptor/Pathway | Mechanism | Observed Outcome | Reference |

| Analgesic | μ-opioid receptors | Antagonized by naloxone | Pain reduction in visceral, inflammatory, and somatic pain models | nih.govpainresearch.or.kr |

| Anti-inflammatory | TREM-1 pathway, MKP-1 phosphatase | Attenuation | Inhibition of pro-inflammatory cytokine production | painresearch.or.kr |

| Anti-inflammatory | TRPV1 signaling pathway | Inhibition | Alleviation of neuropathic pain | mdpi.com |

| General Signaling | G protein-coupled receptors (GPCRs) | Ligand binding and signal transduction | Altered cellular function | nih.gov |

| Neuroprotective | CB1/CB2 receptors, PI3K/Akt, MAPK pathways | Activation | Suppression of neuroinflammation and oxidative stress | mdpi.com |

Antiviral Research in Preclinical Contexts

The potential antiviral activity of this compound and related compounds from Eucalyptus has been a subject of preclinical investigation, focusing on both direct effects on viruses and modulation of the host's response to infection. researchgate.net The development of antiviral therapies is a critical area of research, with a significant number of compounds currently in preclinical and clinical development. intrepidalliance.orgprnewswire.com

Direct Viral Inactivation Studies

Direct viral inactivation studies are designed to assess the ability of a compound to render a virus non-infectious. europa.eu This is often achieved by exposing the virus to the compound and then measuring the remaining viral infectivity. ich.org

While specific studies focusing solely on this compound's direct viral inactivation are not extensively detailed in the provided context, the general approach involves "spiking" a sample with a virus and then measuring the reduction in viral load after treatment. europa.eu The effectiveness of an inactivation process is confirmed by the absence of viral replication in subsequent cell cultures. frontiersin.org Various methods, including heat and chemical treatments, are used to validate viral inactivation. mdpi.com For example, heat treatment at 95°C for 10 minutes has been shown to effectively inactivate SARS-CoV-2 variants. frontiersin.org The goal of these studies is to demonstrate that the manufacturing or treatment process can effectively remove or inactivate viral contaminants. ich.org

Host-Pathogen Interaction Modulation in Preclinical Viral Models

Beyond direct inactivation, another antiviral strategy involves modulating the interaction between the host and the pathogen. researchgate.netnih.gov This can involve enhancing the host's immune response or interfering with the viral life cycle within the host cell. mdpi.com

Preclinical models, including organ-on-a-chip and 3D cell cultures, are increasingly used to study these complex interactions. mdpi.comfrontiersin.org These models allow for the simulation of human physiological environments and the investigation of how pathogens interact with host cells. mdpi.com For instance, microengineered airway chips have been used to model human rhinovirus-induced asthma exacerbations and to assess the efficacy of immune modulators. mdpi.com

The antiviral mechanism of some natural compounds involves the modulation of host cell signaling pathways. For example, some compounds have been shown to block viral entry or replication by interfering with host factors that the virus relies on. frontiersin.org In the context of COVID-19 research, there has been interest in compounds that can inhibit both viral entry pathways, such as those mediated by TMPRSS2 and cathepsin L. medrxiv.org By understanding and targeting these host-pathogen interactions, it may be possible to develop broad-spectrum antiviral therapies. nih.gov

Other Emerging Biological Activities in Preclinical Contexts

Preclinical studies have demonstrated that extracts from various Eucalyptus species possess cytotoxic and antiproliferative effects against several cancer cell lines. who.intresearchgate.net These effects are often attributed to the induction of apoptosis, a form of programmed cell death, and the modulation of the cell cycle.

Extracts of Eucalyptus camaldulensis have been shown to be cytotoxic to carcinoma cells in culture. who.int The proposed mechanism of action for the anticancer activity of E. camaldulensis is linked to its strong antioxidant and anti-inflammatory properties. who.int Similarly, essential oils from Eucalyptus globulus have been found to inhibit the proliferation of colon cancer cells by inducing apoptosis, suggesting their potential as an adjuvant therapy. researchgate.net The lipophilic fraction of Eucalyptus camaldulensis has also demonstrated cytotoxic action against MCF-7 breast cancer cells, which is likely mediated through the induction of the cellular apoptotic pathway. nih.govacs.org

Furthermore, aqueous and ethanolic extracts of Eucalyptus microcorys have shown significant inhibition of cancer cell growth in glioblastoma, neuroblastoma, lung, and pancreatic cancer cells. researchgate.net These extracts were observed to induce caspase 3/7-mediated apoptosis in MIA PaCa-2 pancreatic cancer cells. researchgate.net It is important to note that many studies suggest that the anticancer effects of Eucalyptus extracts are a result of the synergistic action of their numerous bioactive compounds. researchgate.net

One of the major constituents of Eucalyptus essential oils, 1,8-cineole (eucalyptol), has been individually studied for its anticancer properties. It has been reported to exert antitumor activity on human colon cancer cell lines by inducing apoptosis through a caspase-dependent pathway. spandidos-publications.com

Interactive Table: Preclinical Anticancer Activity of Eucalyptus Extracts and Components

| Plant/Compound | Cancer Model | Observed Effects | Putative Mechanism | Citation(s) |

| Eucalyptus camaldulensis Extract | Cultured Carcinoma Cells | Cytotoxicity | Antioxidant and anti-inflammatory activity | who.int |

| Eucalyptus globulus Essential Oil | Colon Cancer Cell Lines | Inhibition of proliferation, induction of apoptosis | Induction of apoptosis | researchgate.net |

| Eucalyptus camaldulensis Lipophilic Fraction | MCF-7 Breast Cancer Cells | Cytotoxicity | Induction of apoptosis | nih.govacs.org |

| Eucalyptus microcorys Extracts | Glioblastoma, Neuroblastoma, Lung, and Pancreatic Cancer Cells | Inhibition of cell growth, induction of apoptosis | Caspase 3/7-mediated apoptosis | researchgate.net |

| 1,8-Cineole (Eucalyptol) | Human Colon Cancer Cell Lines | Inhibition of proliferation, induction of apoptosis | Caspase-dependent apoptosis | spandidos-publications.com |

Extracts from Eucalyptus species have been traditionally used for managing diabetes, and modern preclinical studies have begun to elucidate the underlying mechanisms for their anti-hyperglycemic effects. nih.govphcog.com These mechanisms involve the modulation of various metabolic pathways.

Aqueous extracts of Eucalyptus globulus have been shown to reduce hyperglycemia in streptozotocin-induced diabetic mice. nih.govsemanticscholar.org The anti-hyperglycemic actions are associated with both pancreatic and extra-pancreatic effects. nih.govsemanticscholar.org The extracts can enhance glucose transport, glucose oxidation, and the incorporation of glucose into glycogen (B147801) in muscle tissue. nih.govsemanticscholar.org Furthermore, these extracts have been observed to stimulate insulin (B600854) secretion from pancreatic beta-cells. nih.govsemanticscholar.orgconsensus.app

Extracts from Eucalyptus citriodora have also demonstrated significant antidiabetic activity. phcog.comoup.com The mechanisms for this include the stimulation of insulin secretion, enhancement of glucose uptake by adipocytes, inhibition of starch digestion, and reduction of glucose absorption. consensus.appoup.com The hypoglycemic effect of Eucalyptus extracts may be due to water-soluble compounds that affect glucose metabolism in fat and skeletal muscle cells, increasing glucose influx. wjgnet.com Some of the nonvolatile constituents of E. citriodora, such as triterpenes, tannins, and flavonoids, are thought to contribute to its antidiabetic properties. phcog.com For instance, certain flavonoid glycosides can stimulate insulin secretion. phcog.com

Similarly, extracts from Eucalyptus tereticornis have shown anti-hyperglycemic activity by increasing glucose uptake in insulin-resistant cells and improving glucose and insulin tolerance in diabetic mice. nih.gov The inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is another important therapeutic strategy for managing post-prandial hyperglycemia, and various biomolecules from Eucalyptus have been identified as potential inhibitors of these enzymes. wjgnet.com

Interactive Table: Preclinical Anti-hyperglycemic Activity of Eucalyptus Extracts

| Eucalyptus Species | Model | Observed Effects | Putative Mechanism | Citation(s) |

| Eucalyptus globulus | Streptozotocin-induced diabetic mice, pancreatic beta-cells, muscle tissue | Reduced hyperglycemia, enhanced glucose transport and oxidation, increased insulin secretion | Pancreatic and extra-pancreatic effects | nih.govsemanticscholar.orgconsensus.app |

| Eucalyptus citriodora | Alloxan-induced diabetic rats, adipocytes | Reduced blood glucose, stimulated insulin secretion, enhanced glucose uptake | Stimulation of insulin secretion, inhibition of starch digestion and glucose absorption | phcog.comconsensus.appoup.com |

| Eucalyptus tereticornis | Insulin-resistant cells, diabetic mice | Increased glucose uptake, improved glucose and insulin tolerance | Increased glucose uptake in insulin-resistant cells | nih.gov |

Structure Activity Relationship Sar and Computational Studies

Design and Synthesis of Eucamalol Analogues for SAR Elucidation

The investigation of the Structure-Activity Relationship of a compound typically involves the design and synthesis of a series of analogues, which are compounds structurally similar to the parent molecule but with specific modifications. By testing the biological activity of these analogues, researchers can deduce the impact of different functional groups, stereochemistry, and structural scaffolds on the observed effect. While the synthesis and biological activity of analogues for various natural products and therapeutic agents are widely reported sioc-journal.cnnih.govrsc.orgnih.govmdpi.com, detailed studies specifically focusing on the systematic design and synthesis of a comprehensive series of this compound analogues for explicit SAR elucidation were not extensively detailed in the reviewed literature. However, the existence and study of (+)-Eucamalol and its epimer in relation to mosquito repellent activity unica.itjustia.com imply that structural variations, particularly concerning stereochemistry, have been considered and investigated for their impact on biological activity. This comparison between this compound and its epimer represents a fundamental step in understanding the SAR by examining the effect of a specific stereochemical difference.

Identification of Key Structural Features for Biological Activity

Identifying the key structural features of this compound responsible for its biological activity involves correlating specific parts of the molecule with observed effects. This compound is a sesquiterpene alcohol found in Eucalyptus species and has been associated with insecticidal properties nih.govuobaghdad.edu.iq. The study comparing (+)-Eucamalol and its epimer for mosquito repellent activity highlights the significance of stereochemistry in determining the biological effect unica.itjustia.com. Differences in the spatial arrangement of atoms in these stereoisomers lead to variations in their repellent efficacy, suggesting that the precise three-dimensional structure of this compound is critical for its interaction with biological targets involved in repellency. While specific detailed analyses identifying other key functional groups or structural motifs within the this compound scaffold essential for its various reported activities (such as insecticidal or potential inhibitory effects) were not prominently featured in the search results, the focus on the stereochemical difference between this compound and its epimer underscores the importance of subtle structural variations in modulating its biological actions.

Molecular Docking and Dynamics Simulations for Receptor Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as this compound) to a target protein or receptor. This method provides insights into the potential molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern the formation of a stable complex.

A molecular docking study investigating the potential of various phytochemicals from Eucalyptus grandis as bio-larvicides against Anopheles stephensi included this compound as one of the tested ligands targeting mosquito acetylcholinesterase. In this study, this compound showed a binding energy of -5.7 kcal/mol when docked against the acetylcholinesterase protein. Based on the binding interactions observed, it was suggested that this compound might act as a reversible inhibitor, binding near the mouth of the active site of the enzyme ijarcs.info.

Other computational studies have explored the molecular docking of different components of eucalyptus essential oil, such as eucalyptol (B1671775) (1,8-cineole), against various protein targets, including SARS-CoV-2 Mpro/3CLpro researchgate.netnotulaebiologicae.rocabidigitallibrary.org and bacterial FtsZ protein researchgate.net, to understand their potential mechanisms of action. These studies demonstrate the application of molecular docking in evaluating the potential biological activities of eucalyptus constituents. However, detailed molecular dynamics simulations, which provide a more comprehensive picture of the dynamic behavior and stability of the ligand-receptor complex over time, specifically for this compound interacting with its biological targets, were not extensively described in the gathered information.

The docking results for this compound against mosquito acetylcholinesterase can be summarized in the following table:

| Compound | Target | Binding Energy (kcal/mol) | Proposed Interaction Type | Binding Site Location |

| This compound | Mosquito Acetylcholinesterase | -5.7 | Reversible Inhibitor | Near the mouth of active site |

| Aromadendrene | Mosquito Acetylcholinesterase | -7.4 | Reversible Inhibitor | Near the mouth of active site |

| Terpineol | Mosquito Acetylcholinesterase | -6.3 | Irreversible Inhibitor | Opposite side of active site |

| Eucalyptol | Mosquito Acetylcholinesterase | -5.5 | Irreversible Inhibitor | Opposite side of active site |

| Limonene (B3431351) | Mosquito Acetylcholinesterase | -5.2 | Reversible Inhibitor | Near the mouth of active site |

Note: This table includes other compounds from the same study for comparative context of binding energies against the same target. ijarcs.info

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the structural properties (descriptors) of a set of compounds and their biological activity. By developing QSAR models, researchers can predict the activity of new, untested compounds based solely on their molecular structures, thus guiding the synthesis of potentially more active analogues and reducing the need for extensive experimental testing aiu.edudokumen.pub.

QSAR models rely on the principle that similar structures tend to exhibit similar activities, although the concept of "activity cliffs" highlights instances where small structural changes lead to significant differences in potency ucp.edu.pk. Various molecular descriptors, representing physicochemical properties, electronic features, and spatial arrangements, are calculated for the compounds, and statistical methods are employed to build predictive models.

While QSAR modeling has been applied to study the activity of various compounds, including other triterpenoids isolated from Eucalyptus species for their immunomodulatory activity nih.gov and for predicting the toxicity of vector control chemicals ijarcs.info, specific details regarding the development and application of a QSAR model focused explicitly on this compound or a series of its analogues were not prominently found in the reviewed literature. The study on Eucalyptus grandis phytochemicals mentioned QSAR modeling in the context of predicting toxicity for other compounds but primarily focused on molecular docking for the interaction with acetylcholinesterase ijarcs.info. Therefore, comprehensive QSAR studies specifically detailing the structural parameters influencing this compound's biological activities were not extensively reported in the search results.

Advanced Analytical Methodologies for Eucamalol Research

High-Resolution Chromatographic Techniques for Complex Mixture Analysis

High-resolution chromatographic techniques, coupled with mass spectrometry, are indispensable tools for separating and identifying eucamalol within intricate mixtures such as plant extracts or environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Optimization

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds, including many terpenes and terpenoids like this compound. GC-MS involves the separation of compounds based on their boiling points and interaction with a stationary phase in a capillary column, followed by their detection and identification by mass spectrometry.

Optimization of GC-MS methods for this compound analysis typically involves selecting appropriate GC columns (e.g., those designed for volatile organic compounds), optimizing temperature programs for efficient separation, and tuning MS parameters for sensitive and selective detection of this compound's characteristic ions. GC-MS has been employed in the analysis of essential oils from various Eucalyptus species, where this compound may be present alongside numerous other volatile compounds. Studies have utilized GC-MS to identify major components in essential oils, which can include compounds like eucalyptol (B1671775), globulol, p-cymene, cryptone, terpinen-4-ol, and α-pinene nih.gov. The technique allows for the identification of twenty-nine components in Eucalyptus globulus crude essential oil, accounting for a significant portion of its composition nih.gov. GC-MS is also used to analyze the chemical composition of essential oils from Eucalyptus camaldulensis nih.gov. Optimization of extraction conditions, such as equilibrium time, extraction time, and extraction temperature, can enhance the number and peak intensity of volatile components detected by GC-MS in Eucalyptus leaf extracts nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) are powerful techniques for the analysis of less volatile or thermally labile compounds, as well as for providing more detailed structural information. LC-MS/MS couples the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound and differentiate it from other compounds with similar nominal masses.

LC-MS/MS has been used for the metabolic profiling of Eucalyptus extracts, allowing for the tentative identification of a large number of compounds, including various classes of secondary metabolites such as terpenes, flavonoids, and phenolic acids mdpi.com. Untargeted metabolomic profiling using LC-MS has revealed a large number of features in Eucalyptus globulus leaf extracts, indicating its capability in comprehensive analysis of complex mixtures nih.gov. HRMS analysis is often used in conjunction with NMR spectroscopy for the structural elucidation of isolated compounds, including eudesmane (B1671778) sesquiterpenes researchgate.net. HRMS provides crucial data for confirming the molecular formula of isolated natural products uonbi.ac.ke, scribd.com. The integration of GC-MS/MS and LC-MS/MS with techniques like molecular docking can be used for the analysis and prediction of bioactive compounds in Eucalyptus leaves nih.gov. LC-MS/MS is also a standard method for the detection and measurement of target compounds in environmental samples thechemicalengineer.com.

Metabolomics and Proteomics Approaches in this compound Research

Metabolomics and proteomics offer system-wide views of the biochemical processes within an organism and can be valuable in understanding the context of this compound production and its biological roles. Metabolomics involves the comprehensive analysis of all metabolites in a biological sample, while proteomics focuses on the entire set of proteins.

Plant metabolomics is a research discipline dedicated to the detection and identification of secondary metabolites, their biosynthetic pathways, structural elucidation, and applications researchgate.net. Untargeted metabolomic profiling using GC-MS and LC-MS has been applied to Eucalyptus globulus leaf extracts to understand the influence of factors like plant maturity and leaf processing on the chemical composition nih.gov. This approach can reveal variations in the presence of specialized metabolites under different conditions nih.gov.

Proteomics analysis can provide insights into the protein machinery involved in the biosynthesis of this compound or the biological responses to its presence. Studies have utilized proteomics to investigate protein profiles during processes in Eucalyptus, such as somatic embryogenesis, identifying differentially expressed proteins related to various biological pathways nih.gov, researchgate.net. While direct studies linking this compound specifically to proteomics were not prominently found, proteomic approaches in Eucalyptus research contribute to the broader understanding of the plant's biochemistry, which can indirectly support this compound research by identifying enzymes or pathways of interest. Integration of transcriptome and proteome profiles has been used to gain insights into biological processes in Eucalyptus nih.gov.

Isotopic Labeling and Tracing in Biosynthetic Pathway Studies

Isotopic labeling and tracing techniques are fundamental for elucidating the biosynthetic pathways of natural products like this compound. By incorporating stable or radioactive isotopes into potential precursor molecules and following their incorporation into the final product, researchers can map the sequence of enzymatic reactions involved.

Isotopic forms or "isotopically labeled forms" of compounds are used in research, where one or more atoms are replaced by their respective isotopes, such as ²H (deuterium) google.com. These labeled compounds can serve as tracers in metabolic studies to track their transformation within a biological system. While specific studies on the isotopic labeling of this compound for biosynthetic pathway elucidation were not detailed in the search results, the general principle of using isotopic labeling for tracing biosynthetic pathways of terpenoids and other natural products is well-established usm.my, nih.gov. For example, studies on the biosynthesis of other compounds like β-ocimene utilize enzyme activity and the analysis of metabolic products from labeled precursors to identify the involved pathways usm.my. Isotopic analysis, such as determining the ratios for ¹³C, ¹⁴C, and ²H, is also used in the context of natural products to ensure their origin researchgate.net. Isotope labeling services are available to support research in this area thegoodscentscompany.com, thegoodscentscompany.com, medchemexpress.com.

Environmental Detection and Fate Research Methodologies

Understanding the environmental presence, distribution, and fate of this compound requires specific analytical methodologies capable of detecting the compound in various environmental matrices and studying its transformation and persistence.

Traditional methods for monitoring environmental contaminants often rely on chromatography coupled to mass spectrometry (GC-MS and LC-MS) mdpi.com. These techniques are suitable for the detection and measurement of target compounds in environmental water samples thechemicalengineer.com. However, these methods can be complex and require extensive sample preparation mdpi.com.

Research into the environmental fate of compounds involves studying how they are transported, transformed, and degraded in different environmental compartments (e.g., water, soil, air). Methodologies for environmental detection and fate research often involve sample collection from relevant environments, followed by extraction, clean-up, and analysis using sensitive chromatographic and mass spectrometric techniques. For detecting trace levels of compounds in water, solid phase extraction (SPE) is often necessary to concentrate the analytes thechemicalengineer.com. Novel approaches for environmental detection include the development of biosensors, such as aptasensors, which offer potential for high selectivity, sensitivity, and ease of operation for monitoring contaminants in water bodies mdpi.com. These methods aim to provide simpler and less expensive alternatives for large-scale environmental monitoring campaigns mdpi.com. The unpredictable fate of compounds in the environment is a subject of study, particularly for endemic plants and their constituents nih.gov. While specific studies on the environmental fate of this compound were not extensively detailed, the general methodologies for environmental detection and fate research of natural products and contaminants would be applicable.

| Compound Name | PubChem CID |